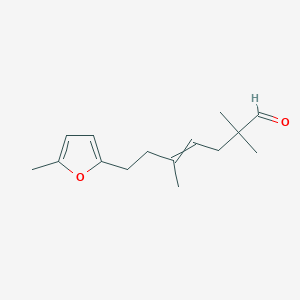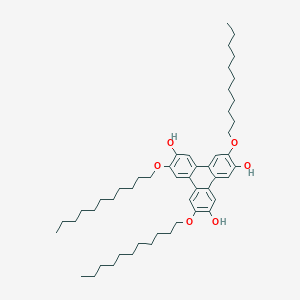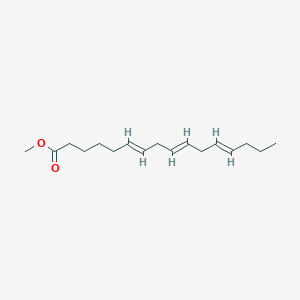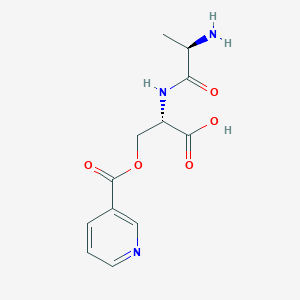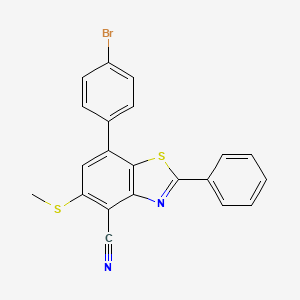
7-(4-Bromophenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Bromophenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a phenyl group attached to a benzothiazole core The carbonitrile group at the 4-position adds to its chemical diversity
Preparation Methods
The synthesis of 7-(4-Bromophenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable palladium catalyst.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a methylthiol reagent.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the intermediate compound with a suitable cyanating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-(4-Bromophenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-Bromophenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for applications in organic electronics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The bromophenyl and methylsulfanyl groups contribute to its binding affinity and specificity. The carbonitrile group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds to 7-(4-Bromophenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile include:
7-(4-Chlorophenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
7-(4-Bromophenyl)-5-(ethylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which may influence its chemical properties and applications.
7-(4-Bromophenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may alter its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918801-26-0 |
|---|---|
Molecular Formula |
C21H13BrN2S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-methylsulfanyl-2-phenyl-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C21H13BrN2S2/c1-25-18-11-16(13-7-9-15(22)10-8-13)20-19(17(18)12-23)24-21(26-20)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
QNDJGVPZNXHSAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(C(=C1)C3=CC=C(C=C3)Br)SC(=N2)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
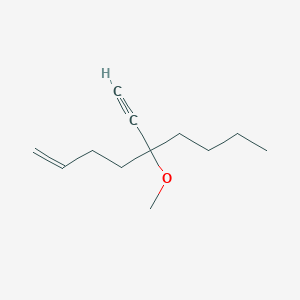
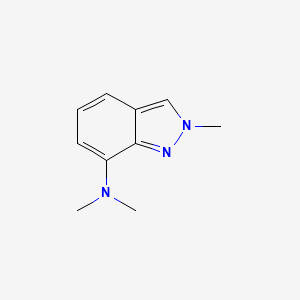
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
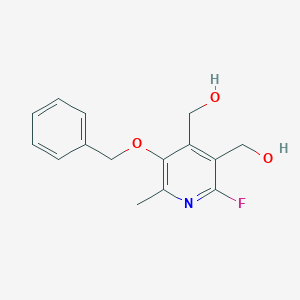
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
